![molecular formula C18H14N6O7S B2975071 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide CAS No. 349145-04-6](/img/structure/B2975071.png)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is a chemical compound that is commonly referred to as MN-64. It is a potent inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
Target of Action
The primary target of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is the human Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key component in the necroptosis pathway, a form of programmed cell death .
Mode of Action
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide acts as an inhibitor of the MLKL protein . It covalently modifies a specific cysteine residue (Cys86) on the MLKL protein, thereby blocking its function . This modification prevents the formation of the necrosome complex, which is essential for the execution of necroptosis .
Biochemical Pathways
The compound affects the necroptosis pathway, a form of programmed cell death that is distinct from apoptosis . By inhibiting MLKL, the compound prevents the formation of the necrosome complex, which includes RIP1 and RIP3 proteins . This action disrupts the downstream effects of the necroptosis pathway, including cell death .
Result of Action
The inhibition of MLKL by N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide results in the prevention of necroptotic cell death . This can have significant effects at the molecular and cellular levels, potentially influencing cell survival and function .
Advantages and Limitations for Lab Experiments
MN-64 has several advantages as a tool compound for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, MN-64 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on MN-64. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the identification of downstream targets of CK2 that are involved in various cellular processes. Finally, MN-64 could be further studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammation.
Synthesis Methods
The synthesis method of MN-64 involves several steps, including the synthesis of 4-methylpyrimidin-2-amine, which is then reacted with 4-nitrobenzenesulfonyl chloride to form 4-(4-nitrobenzenesulfonyl)-2-methylpyrimidine. This compound is then reacted with 4-aminobenzene-1,3-diamine to form N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide.
Scientific Research Applications
MN-64 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. MN-64 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O7S/c1-11-6-7-19-18(20-11)22-32(30,31)16-4-2-13(3-5-16)21-17(25)12-8-14(23(26)27)10-15(9-12)24(28)29/h2-10H,1H3,(H,21,25)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSNQARBGNJJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.